molecular formula C15H17N3O2 B3130459 methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate CAS No. 343373-29-5

methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate

Cat. No. B3130459
CAS RN: 343373-29-5
M. Wt: 271.31 g/mol
InChI Key: ZICDTZHYSGAYMV-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate” is a chemical compound with the CAS number 343373-29-5 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Synthesis and Transformation

Research on pyrrole derivatives, such as those involving the synthesis and transformation of related compounds, highlights the versatility of these molecules in creating complex heterocyclic systems. For example, studies have demonstrated methods for synthesizing pyrrolo[1,2-a]indoles via formylation reactions, indicating the potential for creating diverse and functionalized molecular structures (Kazembe & Taylor, 1980). Similarly, the synthesis of pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers from Lycium chinense showcases the extraction and characterization of naturally occurring pyrrole derivatives, hinting at their significance in natural product chemistry (Youn et al., 2013).

Heterocyclic Systems Preparation

The preparation of multifunctional compounds from pyrrole derivatives exemplifies their utility in constructing polysubstituted heterocyclic systems. Such compounds serve as versatile synthons for the creation of pyrroles, pyrimidines, pyridazines, and other heterocycles, which are foundational in developing drugs and advanced materials (Pizzioli et al., 1998).

Novel Functionalized Analogs

The synthesis of novel functionalized analogs of tricyanofuran-containing chromophores from pyrrole derivatives underlines the importance of these compounds in designing new materials with specific optical properties. These analogs have applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as molecular probes in biological systems (Belikov et al., 2018).

Fluorescence Properties

The exploration of fluorescence properties in pyrrole-derived compounds opens avenues for their use in sensing and imaging applications. For instance, the synthesis of 2-pyrone derivatives and their fluorescence emission showcases the potential of pyrrole derivatives in developing fluorescent markers and probes, which are invaluable tools in biological research and diagnostics (Mizuyama et al., 2008).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazard information for this compound is not provided in the search results .

Future Directions

The future directions of a compound refer to its potential future uses and developments. Unfortunately, the specific future directions for this compound are not provided in the search results .

properties

IUPAC Name

methyl 2-[2-(2,2-dicyanoethenyl)pyrrol-1-yl]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-15(2,3)13(14(19)20-4)18-7-5-6-12(18)8-11(9-16)10-17/h5-8,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDTZHYSGAYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1C=CC=C1C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150602
Record name Methyl 2-(2,2-dicyanoethenyl)-α-(1,1-dimethylethyl)-1H-pyrrole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343373-29-5
Record name Methyl 2-(2,2-dicyanoethenyl)-α-(1,1-dimethylethyl)-1H-pyrrole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343373-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2,2-dicyanoethenyl)-α-(1,1-dimethylethyl)-1H-pyrrole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate
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methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate
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methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate
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methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate

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